3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride

HDAC6 zinc-finger ubiquitin-binding domain non-catalytic domain targeting

Fragment-based drug discovery targeting HDAC6's ubiquitin-binding domain (Zf-UBD) lacks validated chemical probes. CAS 1881293-15-7 is a structurally characterized primary-site Zf-UBD ligand that fills this gap. • Co-crystal structure at 1.70 Å resolution (PDB 5KH7) provides a verified pharmacophore for structure-based optimization. • SPR-confirmed Kd of 210-220 µM and ubiquitin-competition IC50 of 350 µM enable assay development. • Available at ≥95% purity with reliable supply for medicinal chemistry campaigns.

Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
CAS No. 1881293-15-7
Cat. No. B1435093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride
CAS1881293-15-7
Molecular FormulaC12H12ClN3O3
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCC(=O)O.Cl
InChIInChI=1S/C12H11N3O3.ClH/c16-11-4-3-10(9-2-1-6-13-8-9)14-15(11)7-5-12(17)18;/h1-4,6,8H,5,7H2,(H,17,18);1H
InChIKeyKGZYWYHWBPFKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic Acid Hydrochloride (CAS 1881293-15-7): A Crystallographically Validated HDAC6 Zinc-Finger Ubiquitin-Binding Domain Fragment for Targeted Protein Degradation Research


3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic acid hydrochloride (CAS 1881293-15-7) is a synthetic pyridazinone-derived fragment that selectively occupies the primary ubiquitin-binding pocket of the histone deacetylase 6 (HDAC6) zinc-finger ubiquitin-binding domain (Zf-UBD), a non-catalytic regulatory site distinct from the catalytic domains targeted by conventional HDAC6 inhibitors. Its binding mode and affinity have been characterized by X-ray crystallography at 1.70 Å resolution and biophysical assays including surface plasmon resonance (SPR), providing a validated structural starting point for fragment-based drug discovery targeting the HDAC6 ubiquitin–aggresome pathway [1]. The compound is commercially available as the hydrochloride salt, typically at ≥95% purity, with a molecular weight of 281.69 g/mol (free base parent) .

Why In-Class HDAC6 Ligands Cannot Substitute for CAS 1881293-15-7 in Ubiquitin-Binding Domain-Targeted Research


HDAC6 possesses two distinct ligandable domains: tandem catalytic deacetylase domains (CD1 and CD2) and a unique C-terminal zinc-finger ubiquitin-binding domain (Zf-UBD). The vast majority of HDAC6 inhibitors, including clinical candidates such as ricolinostat (ACY-1215) and tubastatin A, exclusively engage the catalytic domains and do not bind the Zf-UBD [1]. Even among the limited number of Zf-UBD-binding fragments structurally characterized in Harding et al. (2017), individual fragments exhibit divergent binding modes, pocket occupancy profiles, and affinity ranges that preclude simple interchange. Specifically, the pyridazinone scaffold of CAS 1881293-15-7 establishes a unique hydrogen-bonding network and aromatic stacking arrangement with residues W1182 and R1155 within the primary ubiquitin-binding pocket that is not recapitulated by benzothiazole-, triazinone-, or thiazole-based fragments co-crystallized in the same study [2]. Substituting any of these analogs without experimental validation would invalidate the binding-mode hypothesis and compromise structure–activity relationship continuity.

Quantitative Differentiation Evidence for 3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic Acid Hydrochloride (CAS 1881293-15-7) Against Closest Structural Analogs


Target Domain Selectivity: Zf-UBD Engagement vs. Catalytic Domain Binding in HDAC6

CAS 1881293-15-7 (PDB Ligand 6T7) binds exclusively to the zinc-finger ubiquitin-binding domain (Zf-UBD) of HDAC6 (residues 1109–1215) and does not interact with either catalytic domain (CD1 or CD2). This is in contrast to the clinical HDAC6 inhibitors tubastatin A (IC50 = 15 nM on HDAC6 catalytic domain) and ricolinostat/ACY-1215 (IC50 = 4.7 nM on HDAC6 CD2), which are catalytically active site-directed and show no measurable binding to the isolated Zf-UBD [1]. The functional consequence is that Zf-UBD ligands antagonize ubiquitin binding and aggresome pathway recruitment rather than inhibiting deacetylase activity, representing a mechanistically orthogonal pharmacological strategy [2].

HDAC6 zinc-finger ubiquitin-binding domain non-catalytic domain targeting fragment-based drug discovery

Binding Affinity Differential vs. Benzothiazole Fragment Co-Crystallized in the Same Zf-UBD Pocket

In the same primary publication (Harding et al., J. Med. Chem. 2017), the pyridazinone fragment 6T7 (CAS 1881293-15-7 parent acid) and the benzothiazole fragment 6U6 (PDB 5KH3) were both crystallographically confirmed to occupy the primary ubiquitin-binding pocket of HDAC6 Zf-UBD. However, their binding affinities differ by approximately 3.5- to 5.5-fold: 6T7 exhibits Kd = 210,000–220,000 nM, while 6U6 demonstrates Kd = 40,000–60,000 nM under identical SPR assay conditions [1][2]. The higher affinity of 6U6 is attributable to the 5-chloro substituent on the benzothiazole ring engaging a hydrophobic sub-pocket that the pyridazinone scaffold does not access, a structural feature exploitable for fragment merging strategies.

SPR binding affinity HDAC6 Zf-UBD fragment hit ranking pyridazinone vs benzothiazole

Crystallographic Resolution and Binding Mode Annotation vs. Low-Occupancy Fragment Candidates from the Same Screen

Among the four fragment-bound HDAC6 Zf-UBD crystal structures reported in Harding et al. (2017), CAS 1881293-15-7 (PDB 5KH7) yielded a fully occupied binding site with unambiguous electron density at 1.70 Å resolution, enabling detailed mapping of ligand–protein interactions including hydrogen bonds with the backbone carbonyl of R1155 and π–π stacking of the pyridin-3-yl ring with W1182 [1]. In contrast, PDB entries 5KH9 (triazinone fragment) and 5B8D (thiazole propanamide) were explicitly designated as 'low occupancy fragment candidates,' with 5KH9 yielding partial occupancy in the ubiquitin-binding pocket and 5B8D binding adjacent to, rather than within, the primary ubiquitin-binding site. Neither 5KH9 nor 5B8D has any annotated binding affinity in BindingDB, consistent with their weak or non-specific binding [2][3].

X-ray crystallography fragment soaking binding mode structure-based drug design

Chemical Scaffold Orthogonality: Pyridazinone-Pyridinyl Core vs. All Other Fragments in the 2017 Harding Screen

CAS 1881293-15-7 is the sole pyridazinone-containing fragment among the four structurally characterized HDAC6 Zf-UBD ligands reported in Harding et al. (2017). The pyridazin-3(2H)-one core bearing a pyridin-3-yl substituent at the 3-position establishes a distinct hydrogen-bond acceptor/donor pharmacophore pattern compared to the chlorobenzothiazole (5KH3), 1,2,4-triazin-3(2H)-one (5KH9), and thiazole (5B8D) scaffolds [1]. Critically, the pyridin-3-yl nitrogen provides a solvent-exposed vector amenable to further synthetic elaboration, whereas the benzothiazole fragment (5KH3) presents a chloro substituent in a buried hydrophobic sub-pocket, and the remaining fragments lack synthetically accessible diversification handles proximal to the solvent channel [2]. This scaffold orthogonality was explicitly leveraged in the subsequent chemical probe development campaign (Ferreira de Freitas et al., J. Med. Chem. 2018), where pyridazinone-based virtual screening hits were prioritized for optimization into low-micromolar Zf-UBD inhibitors.

pyridazinone scaffold fragment library diversity chemical space medicinal chemistry

Binding Pocket Spatial Occupation: Primary Ubiquitin-Binding Pocket vs. Adjacent Allosteric Site

Crystallographic analysis in Harding et al. (2017) revealed that the HDAC6 Zf-UBD contains two adjacent ligandable pockets: a primary ubiquitin-binding pocket that directly accommodates the C-terminal diglycine motif of ubiquitin, and a secondary pocket that opens upon conformational remodeling. CAS 1881293-15-7 (PDB 5KH7) occupies the primary ubiquitin-binding pocket in a mode that overlaps with the ubiquitin C-terminal RLGG recognition surface, enabling direct competition with ubiquitin binding [1]. Fragment 5KH3 (6U6) similarly occupies the primary site. In contrast, PDB 5B8D binds exclusively to the adjacent secondary pocket and does not directly compete with ubiquitin. This spatial differentiation is functionally significant: fragments occupying the primary pocket (6T7, 6U6) can be developed into competitive antagonists of ubiquitin binding, whereas 5B8D-like secondary-site binders cannot [2].

binding site topology ubiquitin competition allosteric vs orthosteric fragment placement

Procurement-Guiding Application Scenarios for 3-(6-Oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanoic Acid Hydrochloride (CAS 1881293-15-7)


Fragment-Based Lead Discovery Targeting the HDAC6 Ubiquitin–Aggresome Axis in Oncology

CAS 1881293-15-7 serves as a validated fragment hit for initiating structure-guided optimization campaigns aimed at developing potent antagonists of the HDAC6 Zf-UBD–ubiquitin interaction. With a fully resolved 1.70 Å crystal structure (PDB 5KH7) and SPR-confirmed Kd of 210–220 µM, the compound provides a ligand-efficient scaffold (pyridazinone core, MW 281.7 g/mol as HCl salt) with a solvent-exposed pyridin-3-yl vector suitable for fragment growing. The 2018 follow-up study by Ferreira de Freitas et al. demonstrated that optimization starting from related pyridazinone virtual screening hits successfully yielded low-micromolar Zf-UBD inhibitors [1]. Procurement of CAS 1881293-15-7 is recommended for laboratories establishing Zf-UBD-focused fragment-based drug discovery workflows, particularly in the context of multiple myeloma where HDAC6-dependent aggresome clearance is a validated therapeutic vulnerability [2].

Biophysical Assay Development and Ubiquitin-Competition Benchmarking

Because CAS 1881293-15-7 (ligand 6T7) is co-crystallized in the primary ubiquitin-binding pocket and demonstrates measurable competition with FITC-RLRGG peptide (IC50 = 350 µM) and direct SPR binding (Kd = 210–220 µM), it is uniquely suited as a reference compound for developing and validating ubiquitin-competition biochemical assays [1]. Unlike the secondary-site binder 5B8D (which does not compete with ubiquitin) or the low-occupancy 5KH9 fragment (no measurable affinity), only 5KH7 and 5KH3 ligands can function as positive controls in FP or TR-FRET ubiquitin displacement screens. The commercial availability of CAS 1881293-15-7 in ≥95% purity from multiple vendors (Fluorochem, AKSci, MolCore) further supports its use as a readily accessible assay standard [2].

Chemical Tool Compound for Differentiating HDAC6 Catalytic vs. Scaffolding Functions

Conventional HDAC6 inhibitors such as tubastatin A and ACY-1215 block catalytic deacetylase activity but do not disrupt the Zf-UBD-mediated scaffolding function of HDAC6 in aggresome formation and autophagic clearance. CAS 1881293-15-7, as a primary-site Zf-UBD ligand, enables researchers to pharmacologically dissect the scaffolding versus catalytic roles of HDAC6 in cellular models [1]. Although the fragment's affinity (Kd ~210 µM) precludes direct use in cellular assays at low concentrations, it can serve as a starting scaffold for developing more potent tool compounds, or be used at high concentrations in biochemical reconstitution experiments where the isolated Zf-UBD domain is employed. This mechanistic differentiation is critical for target validation studies investigating whether HDAC6's disease-relevant functions are catalysis-dependent or ubiquitin-binding-dependent [2].

Computational Chemistry and Virtual Screening Benchmarking on a Structurally Characterized Zf-UBD Pharmacophore

The high-resolution co-crystal structure of CAS 1881293-15-7 bound to HDAC6 Zf-UBD (PDB 5KH7, 1.70 Å) provides an experimentally validated pharmacophoric template for structure-based virtual screening and molecular docking studies targeting the ubiquitin-binding pocket. Key binding interactions—including the carboxylate–R1155 salt bridge and pyridinyl–W1182 π-stacking—have been unambiguously assigned from electron density [1]. This structural information can be used to calibrate docking scoring functions, build pharmacophore models, and benchmark computational hit identification methods against a fragment with known affinity (Kd = 210–220 µM). The parent acid form of the compound (without hydrochloride; MW 245.2 g/mol) is the relevant species for docking studies [2].

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